molecular formula C7H17ClNOP B2832589 2-Dimethylphosphoryl-2-methylpyrrolidine;hydrochloride CAS No. 2344681-22-5

2-Dimethylphosphoryl-2-methylpyrrolidine;hydrochloride

Cat. No.: B2832589
CAS No.: 2344681-22-5
M. Wt: 197.64
InChI Key: VKFNBRLFMUVNKT-UHFFFAOYSA-N
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Description

2-Dimethylphosphoryl-2-methylpyrrolidine;hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. Its IUPAC name is dimethyl (2-methylpyrrolidin-2-yl)phosphine oxide hydrochloride .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dimethylphosphoryl-2-methylpyrrolidine;hydrochloride typically involves the reaction of 2-methylpyrrolidine with dimethylphosphoryl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through crystallization or other suitable methods .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors, followed by purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Dimethylphosphoryl-2-methylpyrrolidine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Dimethylphosphoryl-2-methylpyrrolidine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Dimethylphosphoryl-2-methylpyrrolidine;hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Dimethylphosphoryl-2-methylpyrrolidine
  • 2-Methylpyrrolidine
  • Dimethylphosphoryl chloride

Uniqueness

2-Dimethylphosphoryl-2-methylpyrrolidine;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in scientific research .

Properties

IUPAC Name

2-dimethylphosphoryl-2-methylpyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16NOP.ClH/c1-7(10(2,3)9)5-4-6-8-7;/h8H,4-6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFNBRLFMUVNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)P(=O)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClNOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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